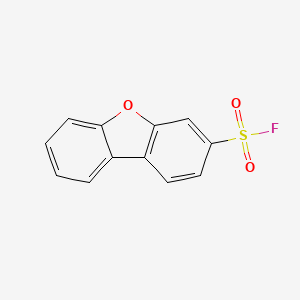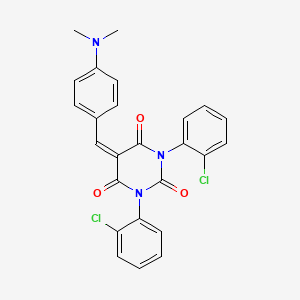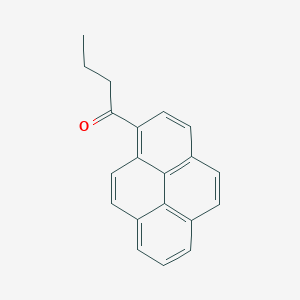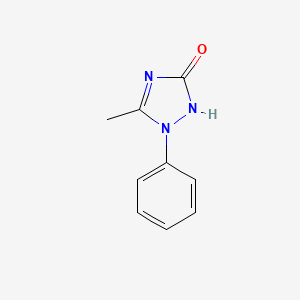![molecular formula C16H17N5OS B2680363 3-[(1-{Thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one CAS No. 2176124-58-4](/img/structure/B2680363.png)
3-[(1-{Thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-[(1-{Thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one” is a heterocyclic compound . Heterocyclic compounds offer a high degree of structural diversity and have proven to be broadly and economically useful as therapeutic agents .
Synthesis Analysis
The synthesis of thieno[3,2-d]pyrimidin-4-ones involves cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal . Alternatively, the synthesis of thienopyrimidine-4-one derivatives can be achieved by heating 3-amino-thiophene-2-carboxamides either with triethyl orthoformate or formic acid .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple rings and functional groups. It includes a thieno[3,2-d]pyrimidin-4-yl group, a piperidin-4-yl group, and a dihydropyrimidin-4-one group .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include cyclization, heating, and the use of various reagents . The reaction of compounds with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene produced the β-keto amides .
科学的研究の応用
Physicochemical Properties and Antimicrobial Activity
Research has demonstrated the synthesis of derivatives with structural similarities, focusing on their physicochemical properties such as acid-base behavior and lipophilicity. These compounds have been evaluated for antimicrobial activity against clinical isolates of bacterial and fungal strains. The study provides insights into how physicochemical properties influence antimicrobial activity and cytotoxicity, suggesting a moderate and selective activity against Gram-positive bacteria. The findings underscore the importance of conformational rigidity in determining these activities (Candia et al., 2017).
Antimicrobial and Antifungal Activities
Another line of investigation involves the synthesis of novel compounds and their evaluation for antimicrobial and antifungal activities. These compounds, derived from similar chemical structures, have shown promising results against a range of microbial strains, comparable to established antimicrobial agents. The research highlights the potential for developing new antimicrobial agents based on the thieno[3,2-d]pyrimidin-4-one scaffold (Sabry et al., 2013).
Synthesis and Biological Activity
Further studies have explored the regioselective synthesis of novel compounds containing the thienopyrimidinone skeleton, focusing on their antimicrobial studies. These compounds, featuring annelated bridgehead nitrogen heterocycles, display significant in vitro antibacterial and antifungal activities. This research suggests the potential of these novel compounds as therapeutic antimicrobial agents, highlighting the effectiveness of specific structural modifications (Gaber & Moussa, 2011).
Synthesis and Antibacterial Activity
Another aspect of research on closely related compounds involves their synthesis and evaluation for antibacterial activity, particularly against staphylococcal strains. This work adds to the understanding of how structural variations can impact antibacterial efficacy, providing a basis for the development of new antibacterial agents (Kostenko et al., 2008).
作用機序
Target of Action
Similar compounds, such as thieno[3,2-d]pyrimidin-4-amines, have been reported to inhibit cytochrome bd oxidase (cyt-bd), especially in the context of mycobacterium tuberculosis .
Mode of Action
It is known that similar compounds inhibit their targets, leading to changes in the biological activities of the targets .
Biochemical Pathways
Inhibition of cytochrome bd oxidase by similar compounds can disrupt energy metabolism in mycobacterium tuberculosis .
Result of Action
Similar compounds have been reported to have various biological activities, including antimicrobial and anti-inflammatory effects .
Action Environment
The action of similar compounds may be influenced by factors such as pH, temperature, and the presence of other molecules .
特性
IUPAC Name |
3-[(1-thieno[3,2-d]pyrimidin-4-ylpiperidin-4-yl)methyl]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5OS/c22-14-1-5-17-11-21(14)9-12-2-6-20(7-3-12)16-15-13(4-8-23-15)18-10-19-16/h1,4-5,8,10-12H,2-3,6-7,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWAVVTWIMHXNJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C=NC=CC2=O)C3=NC=NC4=C3SC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2680285.png)

![Methyl 2-[2-chloro-4-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]phenyl]acetate](/img/structure/B2680288.png)





![2-fluoro-N-{1-[1-(morpholin-4-yl)cyclopentyl]ethyl}pyridine-4-carboxamide](/img/structure/B2680297.png)
![8-(azepan-1-ylmethyl)-3-(benzo[d]thiazol-2-yl)-6-ethyl-7-hydroxy-4H-chromen-4-one](/img/structure/B2680298.png)
![4-((2,6-dimethylmorpholino)sulfonyl)-N'-(6-methoxybenzo[d]thiazol-2-yl)benzohydrazide](/img/structure/B2680299.png)
![1-(4-Methoxyphenethyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea](/img/structure/B2680300.png)
![N-[(E)-2-Phenylethenyl]sulfonyl-1H-indazole-7-carboxamide](/img/structure/B2680302.png)
